molecular formula C23H21N3O3 B060627 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine CAS No. 167375-28-2

6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine

Cat. No. B060627
CAS RN: 167375-28-2
M. Wt: 387.4 g/mol
InChI Key: NHHVQPWNYREWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrazolo-pyrimidine derivative that has been synthesized through various methods. This compound exhibits unique properties that make it a potential candidate for various applications in the field of medicine and biology.

Mechanism Of Action

The mechanism of action of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine exhibits various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate the immune system.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine in lab experiments is its potent anticancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine. One of the potential applications of this compound is in the development of novel anticancer drugs. Further studies are needed to investigate the efficacy and safety of this compound in vivo. Additionally, this compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.

Synthesis Methods

The synthesis of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine has been achieved through several methods. One of the commonly used methods involves the reaction of 2-bromo-4'-methylbiphenyl with 4-aminopyrazole-5-carboxylic acid in the presence of a palladium catalyst. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

The unique properties of 6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine make it a potential candidate for various applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines.

properties

CAS RN

167375-28-2

Product Name

6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[(7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]phenyl]benzoic acid

InChI

InChI=1S/C23H21N3O3/c1-2-5-20-19(22(27)26-21(25-20)12-13-24-26)14-15-8-10-16(11-9-15)17-6-3-4-7-18(17)23(28)29/h3-4,6-13,24H,2,5,14H2,1H3,(H,28,29)

InChI Key

NHHVQPWNYREWJP-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O

Canonical SMILES

CCCC1=C(C(=O)N2C(=N1)C=CN2)CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O

synonyms

6-((2'-Carboxybiphenyl-4-yl)methyl)-7-hydroxy-5-propylpyrazolo(1,5-a)pyrimidine

Origin of Product

United States

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